Isobutyl 2-oxo-2-phenylacetate

Photochemistry Laser flash photolysis Triplet state kinetics

Isobutyl 2-oxo-2-phenylacetate (CAS 31197-67-8, MFCD06201713), also known as 2-methylpropyl α-oxobenzeneacetate or isobutyl benzoylformate, is an α-ketoester compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. Its predicted physical properties include a boiling point of 287.6±9.0 °C and a density of 1.080±0.06 g/cm³.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 31197-67-8
Cat. No. B3258942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl 2-oxo-2-phenylacetate
CAS31197-67-8
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C(=O)C1=CC=CC=C1
InChIInChI=1S/C12H14O3/c1-9(2)8-15-12(14)11(13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeyCAHMRACQUKLCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl 2-oxo-2-phenylacetate (CAS 31197-67-8): Chemical Class, Procurement-Relevant Identifiers, and Primary Research Use


Isobutyl 2-oxo-2-phenylacetate (CAS 31197-67-8, MFCD06201713), also known as 2-methylpropyl α-oxobenzeneacetate or isobutyl benzoylformate, is an α-ketoester compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . Its predicted physical properties include a boiling point of 287.6±9.0 °C and a density of 1.080±0.06 g/cm³ . As a member of the benzoylformate ester class, this compound is primarily utilized as a research reagent in photochemistry studies and as a photoinitiator intermediate, and is available from multiple commercial suppliers at typical research purities of 98% [1].

Why Generic Substitution Fails: Photochemical and Physicochemical Differentiation of Isobutyl 2-oxo-2-phenylacetate


Alkyl benzoylformates (α-ketoesters) exhibit ester chain-length-dependent photophysical properties that preclude simple interchangeability in research or industrial applications. The alkyl substituent directly modulates triplet excited-state lifetime and quantum yield of the Norrish Type II photoreaction—a critical parameter governing photoinitiator efficiency and photochemical reaction outcomes [1]. Additionally, physicochemical properties such as hydrophobicity (calculated LogP ≈ 2.07), boiling point, and density vary systematically with ester chain length, affecting formulation compatibility, volatility during processing, and storage stability . Consequently, substituting isobutyl 2-oxo-2-phenylacetate with a smaller ester (e.g., methyl or ethyl) or a structurally different branched ester (e.g., isopropyl) without experimental validation may compromise reaction kinetics, product yield, and material performance [2].

Quantitative Comparative Evidence: Isobutyl 2-oxo-2-phenylacetate vs. In-Class Benzoylformate Esters


Triplet Excited-State Lifetime of Isobutyl Benzoylformate Relative to Methyl, Ethyl, and Isopropyl Esters

Isobutyl 2-oxo-2-phenylacetate, as a branched alkyl ester with a γ-hydrogen, belongs to a class of alkyl benzoylformates where the Norrish Type II reaction is a major triplet deactivation pathway [1]. In this homologous series, the triplet excited-state lifetime decreases with increasing alkyl chain branching. Representative lifetimes measured by laser flash photolysis are 670 ns for methyl, 500 ns for ethyl, and 310 ns for isopropyl benzoylformate in 1:4 chlorobenzene:n-heptane at 298 K [1]. By class-level inference, isobutyl benzoylformate is predicted to exhibit a lifetime intermediate between the ethyl and isopropyl esters, reflecting its intermediate degree of alkyl substitution and steric environment around the reactive γ-hydrogen site.

Photochemistry Laser flash photolysis Triplet state kinetics

Norrish Type II Photoelimination Capability: γ-Hydrogen Availability in Isobutyl vs. Methyl and Ethyl Esters

The Norrish Type II photoelimination reaction requires a γ-hydrogen atom on the ester alkyl chain for intramolecular abstraction by the triplet excited carbonyl oxygen [1]. Methyl benzoylformate lacks a γ-hydrogen and cannot undergo this pathway; its photodecomposition proceeds via alternative mechanisms with differing quantum yields and product distributions [1]. Ethyl benzoylformate possesses γ-hydrogens but exhibits a longer triplet lifetime (500 ns) than isopropyl ester (310 ns), indicating that γ-hydrogen availability alone does not fully determine reaction kinetics [1]. Isobutyl 2-oxo-2-phenylacetate contains two γ-hydrogen atoms on the terminal methyl groups of the isobutyl moiety, enabling the Norrish Type II pathway. This mechanistic capability distinguishes it from non-γ-hydrogen-containing esters and positions it within the subclass of photoactive benzoylformates suitable for photopolymerization and photochemical generation of reactive intermediates.

Photodegradation Norrish Type II Photoinitiation mechanism

Hydrophobicity (LogP) and Boiling Point Comparison for Formulation Compatibility

The calculated octanol-water partition coefficient (LogP) and boiling point of isobutyl 2-oxo-2-phenylacetate differ substantially from smaller alkyl ester analogs, impacting solvent compatibility and processing behavior. Isobutyl ester exhibits a calculated LogP of approximately 2.07, compared to estimated values of ~1.2 for methyl benzoylformate and ~1.7 for ethyl benzoylformate . This increased hydrophobicity (ΔLogP ≈ 0.87 vs. methyl ester) enhances solubility in nonpolar media. The predicted boiling point of 287.6±9.0 °C is significantly higher than ethyl benzoylformate (138–139 °C at reduced pressure) [1], reducing evaporative loss during high-temperature processing.

Formulation science Solubility Volatility

Flash Photolysis-Generated Enol Intermediate: Class-Wide Mandelic Acid Enol Formation from Benzoylformate Esters

Flash photolysis of isobutyl benzoylformate in aqueous solution generates the enol of mandelic acid via Norrish Type II photoelimination to phenylhydroxyketene followed by hydration [1]. This mechanistic pathway is shared with the methyl and n-butyl esters, which also produce the identical mandelic acid enol intermediate under identical aqueous flash photolysis conditions [1]. This finding confirms that isobutyl benzoylformate participates in the same fundamental photochemical transformation as other alkyl esters, with the ester moiety serving as a photolabile protecting group that does not alter the identity of the ultimate enol product. The keto-enol equilibrium constant (pK_E = 16.19) and enol acidity constant (pK_a^E = 6.39) have been determined for this system [1].

Flash photolysis Keto-enol tautomerism Reactive intermediates

Comparative Storage and Handling Requirements for Benzoylformate Esters

Commercial suppliers recommend storage of isobutyl 2-oxo-2-phenylacetate sealed in dry conditions at 2–8°C . While methyl benzoylformate is noted for good thermal stability at ambient conditions [1], the isobutyl ester may require refrigerated storage to maintain purity over extended periods. The molecular weight of 206.24 g/mol is higher than methyl (164.16 g/mol) and ethyl (178.18 g/mol) esters, affecting molar concentration calculations in formulation work. The compound is supplied at research-grade purity (typically 98%) with MDL number MFCD06201713 for unambiguous procurement identification .

Storage stability Procurement Handling

Photoinitiator Patent Classification: Arylglyoxalate and Glyoxalate Compounds for Photopolymerization

Isobutyl 2-oxo-2-phenylacetate falls within the scope of arylglyoxalate and glyoxalate compounds claimed as photoinitiators in Japanese Patent JPS60168702A [1]. This patent teaches the use of such compounds for photopolymerization of monomeric and polymeric compositions under actinic radiation. Additionally, benzoylformate esters including isobutyl benzoylformate have been identified as photoinitiator candidates with potential advantages in thick-layer UV-curable coatings and reduced yellowing compared to conventional systems such as benzophenone derivatives [2]. The structural features of α-ketoesters enable photochemical generation of radical species for initiating polymerization of ethylenically unsaturated compounds.

Photoinitiator Photopolymerization UV curing

Procurement-Driven Application Scenarios for Isobutyl 2-oxo-2-phenylacetate (CAS 31197-67-8)


Mechanistic Photochemistry: Triplet State Kinetics and Norrish Type II Studies

Investigators studying the photophysical properties of α-ketoesters require compounds with specific alkyl substitution patterns to probe structure-reactivity relationships. Isobutyl 2-oxo-2-phenylacetate serves as a probe molecule for examining the effects of branched γ-hydrogen geometry on Norrish Type II photoelimination kinetics. Its predicted triplet lifetime (intermediate between ethyl and isopropyl esters based on class-level trends) and possession of two γ-hydrogens enable comparative studies with methyl (no γ-H), ethyl (3 γ-H, 500 ns), and isopropyl (6 γ-H, 310 ns) analogs [1]. Laser flash photolysis and quantum yield determinations using this compound contribute to fundamental understanding of triplet deactivation pathways in aryl α-ketoesters.

Photoinitiator Development: UV-Curable Coatings and Inks

Formulators developing UV-curable coatings, printing inks, and adhesives may evaluate isobutyl 2-oxo-2-phenylacetate as a Norrish Type II photoinitiator candidate. Its inclusion in the arylglyoxalate photoinitiator patent class supports its potential utility in radical photopolymerization of unsaturated monomers [1]. The compound's calculated LogP of ~2.07 suggests favorable compatibility with hydrophobic acrylate monomers and oligomers, while its elevated boiling point (287.6°C predicted) may reduce volatile emissions during thermal post-curing [2]. Researchers investigating thick-layer UV curing or seeking alternatives to conventional photoinitiators with reduced yellowing may find this ester a valuable candidate for comparative screening .

Generation of Reactive Intermediates: Mandelic Acid Enol and Phenylhydroxyketene Precursor

Synthetic chemists and physical organic chemists studying reactive intermediates utilize isobutyl benzoylformate as a photochemical precursor for the mandelic acid enol and phenylhydroxyketene [1]. Flash photolysis in aqueous solution generates these transient species, which can be trapped or characterized spectroscopically. The independence of product identity from the alkyl ester moiety means that researchers may select isobutyl ester based on solubility, availability, or cost considerations rather than product-specific outcomes. The well-established keto-enol equilibrium parameters (pK_E = 16.19, pK_a^E = 6.39) for this system enable quantitative analysis of enol reactivity under various pH and solvent conditions [1].

Comparative Structure-Property Studies in Benzoylformate Homologous Series

Researchers conducting systematic investigations of structure-property relationships across alkyl benzoylformates require a complete set of ester analogs. Isobutyl 2-oxo-2-phenylacetate represents a specific branched-chain member of this series, complementing linear (methyl, ethyl, n-butyl) and alternative branched (isopropyl, tert-butyl) esters. Such studies may examine correlations between ester chain length/branching and photophysical parameters (triplet lifetime, quantum yield), physicochemical properties (LogP, boiling point, density), and application performance (photoinitiation efficiency, formulation compatibility). Comparative data for isobutyl ester provide a critical data point for developing predictive models and understanding steric and electronic effects of the ester substituent [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isobutyl 2-oxo-2-phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.